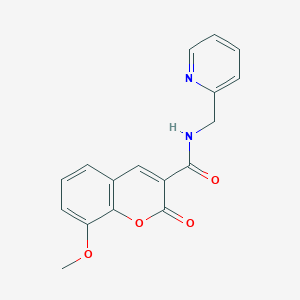

![molecular formula C18H21N5O B5677066 N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide](/img/structure/B5677066.png)

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide, also known as JNJ-40411813, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene expression. JNJ-40411813 has been shown to inhibit the function of BET proteins and has potential applications in cancer therapy and other diseases.

Mechanism of Action

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting their function as transcriptional co-activators. This leads to the downregulation of genes that are regulated by BET proteins, including oncogenes and inflammatory genes.

Biochemical and Physiological Effects

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide has been shown to have a variety of biochemical and physiological effects in different cell types and disease models. In cancer cells, N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide inhibits the expression of MYC and other oncogenes, leading to growth inhibition and apoptosis. In immune cells, N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide reduces the expression of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide has been shown to inhibit the growth of several other types of cancer cells, including prostate cancer, breast cancer, and multiple myeloma.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the function of BET proteins in vitro and in vivo. However, one limitation of N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide is that it is not selective for a specific BET protein, but rather inhibits the function of all BET proteins. This can lead to off-target effects and may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide and BET proteins. One area of interest is the development of more selective inhibitors of BET proteins, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from BET protein inhibitors. Finally, further studies are needed to investigate the long-term safety and efficacy of BET protein inhibitors in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide has been described in a patent application filed by Janssen Pharmaceutica. The method involves the reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with N-methylbutanamide in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 2-(1H-pyrazol-1-yl)benzylamine to yield the final product.

Scientific Research Applications

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study showed that N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide inhibited the growth of acute myeloid leukemia cells in vitro and in vivo by suppressing the expression of MYC, a key oncogene. Another study demonstrated that N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide had anti-inflammatory effects in a mouse model of sepsis, by reducing the expression of pro-inflammatory cytokines.

properties

IUPAC Name |

N-methyl-2-pyrazol-1-yl-N-[(2-pyrazol-1-ylphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-3-16(22-12-6-10-19-22)18(24)21(2)14-15-8-4-5-9-17(15)23-13-7-11-20-23/h4-13,16H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCDPXBYSBWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC1=CC=CC=C1N2C=CC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(1H-pyrazol-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3-methylimidazolidin-2-one](/img/structure/B5676983.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-methoxybenzyl)piperidine](/img/structure/B5676984.png)

![4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5676992.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5676996.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)

![3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)

![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5-fluoropyridine](/img/structure/B5677039.png)

![9-[(3-hydroxyphenyl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677042.png)

![3-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5677059.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5677065.png)